molecular formula C33H35N5O6S B2845039 N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide CAS No. 689759-24-8

N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide

Cat. No. B2845039
CAS RN: 689759-24-8
M. Wt: 629.73
InChI Key: GJRAYMLLUOGDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C33H35N5O6S and its molecular weight is 629.73. The purity is usually 95%.
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Scientific Research Applications

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activities

Quinazoline and acetamide derivatives have been evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. Novel derivatives demonstrated significant curative activity in models of acetic acid-induced ulcers, showing higher effectiveness than standard treatments like dexamesathone and Omeprazole. These compounds showed no adverse effects on liver and kidney functions upon prolonged administration, suggesting their potential as safer therapeutic agents for peptic ulcers and ulcerative colitis (Alasmary et al., 2017).

H1-Antihistaminic Agents

The design and synthesis of novel quinazolin-4-(3H)-ones as H1-antihistaminic agents have been explored. These compounds were tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. One compound emerged as particularly active, offering a protective effect with minimal sedation compared to chlorpheniramine maleate, indicating its potential as a lead molecule for developing new H1-antihistaminic drugs (Alagarsamy & Parthiban, 2013).

Anticonvulsant Evaluation

Quinazoline derivatives have been synthesized and evaluated for their anticonvulsant activity. The study identified several potent compounds with low neurotoxicity and median lethal dose (LD50) values, suggesting their potential as effective treatments for seizures compared to standard drugs like methaqualone and sodium valproate (El-Azab et al., 2011).

Antimicrobial Activities

Novel sulphonamide derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds displayed significant activity against a variety of bacterial strains, with some showing high efficacy towards most strains tested. This highlights the potential of these derivatives as promising candidates for developing new antimicrobial agents (Fahim & Ismael, 2019).

Dual PDE3/4-Inhibitory Activity

Research into dual PDE3/4 inhibitors has identified compounds with potent bronchodilatory and anti-inflammatory activity. These compounds, such as KCA-1490, suppress histamine-induced bronchoconstriction and exhibit anti-inflammatory effects in vivo, demonstrating potential therapeutic applications in treating respiratory conditions (Ochiai et al., 2012).

properties

IUPAC Name

N-(3-methoxypropyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O6S/c1-42-17-5-12-34-30(39)21-45-33-35-27-19-29-28(43-22-44-29)18-26(27)32(41)38(33)20-23-8-10-24(11-9-23)31(40)37-15-13-36(14-16-37)25-6-3-2-4-7-25/h2-4,6-11,18-19H,5,12-17,20-22H2,1H3,(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRAYMLLUOGDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide

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